molecular formula C15H11NO3 B2487529 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE CAS No. 18451-58-6

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE

Cat. No.: B2487529
CAS No.: 18451-58-6
M. Wt: 253.257
InChI Key: DCFJNYDTJPKYMC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is a chemical compound offered for scientific research and development. It belongs to the class of chalcones (1,3-diaryl-2-propen-1-ones), which are recognized as key scaffolds in medicinal chemistry and organic synthesis . Chalcones are synthesized via Claisen-Schmidt condensation and are investigated for a diverse range of pharmacological activities, including potential anti-infective, anti-cancer, and anti-oxidant properties . The structure of this compound incorporates a 1,3-benzodioxole (piperonal-derived) group, a feature present in various physiologically active molecules, fused with a 2-pyridinyl moiety . Researchers value this chalcone for its potential as a building block in the synthesis of more complex heterocyclic compounds and for probing structure-activity relationships in bioactivity studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13(12-3-1-2-8-16-12)6-4-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJNYDTJPKYMC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328279
Record name (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18451-58-6
Record name (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of a benzodioxole derivative with a pyridine derivative under basic or acidic conditions. Common reagents might include aldehydes or ketones as starting materials, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines, depending on the specific functional groups present.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one exhibit significant anticancer properties. The following points summarize key findings:

  • Mechanism of Action :
    • These compounds often inhibit key signaling pathways involved in cell proliferation and survival.
    • They can induce apoptosis in cancer cells through mitochondrial pathways.
  • Case Study :
    • A study evaluated several derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting potential for improved therapeutic strategies in resistant cancer types.

Antimicrobial Activity

Compounds featuring the benzodioxole moiety have been investigated for their antimicrobial properties:

  • In Vitro Assays :
    • Certain derivatives demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Table: Antimicrobial Activity of Related Compounds
    Compound NameMIC (µg/mL)Activity Type
    Compound A15.62Antibacterial
    Compound B31.25Antifungal

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, including enzymes involved in tumor growth and antimicrobial resistance mechanisms. These studies provide insights into the potential effectiveness of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action for (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Ring A (Benzodioxole vs. Substituted Phenyl Groups)
  • Electron-Donating vs. Electron-Withdrawing Groups: The benzodioxole group in the target compound is electron-rich, contrasting with chalcones bearing electron-withdrawing substituents like halogens (e.g., 2j in : IC50 = 4.7 μM with bromine/fluorine) or nitro groups (e.g., : 4-chloro-3-nitrophenyl).
  • Hydrogen Bonding: Unlike hydroxyl-substituted chalcones (e.g., cardamonin, IC50 = 4.35 μM), the benzodioxole lacks hydrogen-bond donors, which may reduce solubility but enhance lipophilicity .
Ring B (Pyridine vs. Phenyl/Heterocyclic Groups)
  • Pyridine vs. Fluorophenyl : Pyridine’s lone pair electrons introduce basicity and polarizability, differing from fluorophenyl-containing analogs (e.g., : fluorophenyl chalcones with dihedral angles 7.14°–56.26°). Pyridine’s planarity may alter π-π stacking interactions in biological targets .

Physicochemical Properties

Property Target Compound Similar Compound (Example) Reference
Lipophilicity High (benzodioxole) Moderate (hydroxyphenyl, e.g., )
Solubility Low in polar solvents Higher in hydroxylated analogs
IR (C=O stretch) ~1689 cm⁻¹ Matches chalcone standards (e.g., )
Basicity (Ring B) Pyridine (pKa ~1.7) Piperidine (pKa ~11.3, )

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one , also referred to by its CAS number 2097940-24-2, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a molecular weight of 344.4 g/mol. The structure features a benzodioxole moiety and a pyridine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity in Various Cell Lines

CompoundCell LineIC50 (µM)
Compound AHuh7 (Liver)8
Compound BCaco2 (Colon)6
Compound CMDA-MB 231 (Breast)10

These findings suggest that the presence of the benzodioxole structure enhances the anticancer efficacy against specific tumor types, particularly in hepatocellular and colorectal carcinomas.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key protein kinases involved in cancer progression. Notably, it has shown potential as an inhibitor of DYRK1A, a kinase implicated in various neurological and oncological disorders.

Table 2: Kinase Inhibition Potency

CompoundKinase TargetIC50 (µM)
Compound DDYRK1A0.033
Compound EGSK3α/β>10

The results indicate that modifications to the benzodioxole moiety can significantly impact kinase inhibition potency, with certain substitutions leading to enhanced activity.

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yli)-1-(pyridin-2-y)prop-2-en-1-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways:

  • Enzyme Interaction : The compound appears to bind to various enzymes involved in cell signaling and proliferation.
  • Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation.

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their antitumor activity in vitro. The most promising derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines.

Neuroprotective Effects

Another study explored the neuroprotective potential of related benzodioxole compounds. Results indicated that these compounds could mitigate neurodegeneration in cellular models by inhibiting DYRK1A activity, thereby suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and purity of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(Pyridin-2-yl)prop-2-en-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the E-configuration of the α,β-unsaturated ketone. The coupling constant (JJ) between H2 and H3 in the enone system should be >16 Hz for trans (E) stereochemistry .
  • Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O) stretching vibrations (~1680–1700 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity by matching experimental and theoretical m/z values .

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystal Growth : Recrystallize the compound from a polar aprotic solvent (e.g., DMSO or acetonitrile) to obtain high-quality single crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker SMART APEX CCD) with Mo-Kα radiation (λ = 0.71073 Å). Measure parameters such as unit cell dimensions (e.g., triclinic P1P1 with a=9.4531a = 9.4531 Å, b=10.4462b = 10.4462 Å) and refine the structure using software like SHELXL .
  • Validation : Compare experimental bond lengths and angles with density functional theory (DFT)-calculated values to confirm accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Claisen-Schmidt Condensation : React 1,3-benzodioxole-5-carbaldehyde with 2-acetylpyridine under basic conditions (e.g., NaOH in ethanol). Optimize reaction time (6–12 hr) and temperature (60–80°C) to maximize yield .
  • Catalytic Methods : Use palladium or copper catalysts for cross-coupling reactions if substituents require functionalization (e.g., brominated intermediates) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyridinyl vs. benzodioxolyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich or -deficient regions. The pyridinyl group acts as an electron-withdrawing moiety, while benzodioxolyl is electron-donating, affecting regioselectivity in reactions .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via TLC and compare yields under varying catalytic conditions (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) .

Q. What strategies can resolve contradictions in reported crystallographic data for structurally analogous compounds?

  • Methodological Answer :

  • Systematic Comparison : Tabulate unit cell parameters (e.g., aa, bb, cc, α, β, γ) and hydrogen-bonding patterns from multiple studies (e.g., triclinic vs. monoclinic systems) .
  • Rietveld Refinement : Apply this powder diffraction technique to reanalyze disputed structures and assess phase purity .
  • Temperature-Dependent Studies : Collect data at 100 K and 295 K to evaluate thermal expansion effects on lattice parameters .

Q. How can environmental stability and degradation pathways of this compound be assessed for ecological risk evaluation?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Photolysis Experiments : Expose to UV light (λ = 254–365 nm) in aqueous and organic matrices. Quantify half-life (t1/2t_{1/2}) and reactive oxygen species (ROS) involvement using scavengers (e.g., NaN3_3 for singlet oxygen) .
  • Ecotoxicology Assays : Test acute toxicity on model organisms (e.g., Daphnia magna) following OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.